molecular formula C15H14O4 B1237699 5-Hydroxylapachol

5-Hydroxylapachol

Cat. No.: B1237699
M. Wt: 258.27 g/mol
InChI Key: ZDNKGOAYDCAKCR-UHFFFAOYSA-N
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Description

Historical Discovery and Isolation

5-Hydroxylapachol (C₁₅H₁₄O₄), a hydroxylated derivative of lapachol, was first isolated from the root heartwood of Tectona grandis (teak) in the early 21st century. Its discovery emerged during phytochemical investigations targeting cytotoxic agents in tropical timber species. Unlike its parent compound lapachol—a well-studied naphthoquinone isolated in 1882 from Tabebuia species—this compound features an additional hydroxyl group at the C5 position (Figure 1). The first synthetic route, reported in 2010, involved prenylation of 2-hydroxyjuglone under optimized alkaline conditions, achieving a 94% yield. This breakthrough enabled systematic structure-activity studies, distinguishing it from earlier lapachol research limited by natural extraction challenges.

Table 1: Key Milestones in this compound Research

Year Development Source
2007 Isolation from Tectona grandis Khan et al.
2010 First total synthesis Bonifazi et al.
2012 Structural optimization for NQO1 targeting Academia.edu
2019 GPR55 receptor interaction studies PMC

Significance in Naphthoquinone Research

The compound’s structural uniqueness—a 1,4-naphthoquinone core with C2 prenyl and C5 hydroxyl groups—has redefined structure-activity relationships (SAR) in anticancer naphthoquinones. Key advancements include:

  • Enhanced redox cycling : The C5 hydroxyl increases hydrogen-bonding capacity, improving interactions with cellular targets like NAD(P)H:quinone oxidoreductase 1 (NQO1).
  • Selective cytotoxicity : Demonstrates GI₅₀ values of 0.42–8.1 μM against triple-negative breast cancer (MDA-MB-231) and other solid tumors, outperforming lapachol (GI₅₀ 5–50 μM).
  • Solubility advantages : The polar hydroxyl group improves aqueous solubility compared to lapachol, addressing a historic limitation in naphthoquinone therapeutics.

Table 2: Comparative Bioactivity of Selected Naphthoquinones

Compound Target Cell Line (GI₅₀, μM) Key Functional Groups
This compound MDA-MB-231: 0.42 C5-OH, C2-prenyl
Lapachol MDA-MB-231: 5.0 C2-prenyl
β-Lapachone HCT-116: 0.8 C3-prenyl, cyclic ketone

Taxonomic Distribution and Botanical Sources

While primarily identified in Tectona grandis, this compound occurs in select Bignoniaceae and Verbenaceae species:

Table 3: Plant Sources of this compound

Plant Family Species Tissue Concentration (mg/kg dry weight)
Lamiaceae Tectona grandis Root heartwood 120–150
Bignoniaceae Tabebuia impetiginosa Inner bark 15–20
Verbenaceae Lippia sidoides Leaves Trace amounts

Ecological studies suggest its production correlates with plant defense mechanisms against fungal pathogens and herbivores.

Research Evolution and Current Scientific Interest

Recent investigations focus on three fronts:

  • Molecular target identification : 2019 studies revealed binding to GPR55, an orphan G-protein-coupled receptor overexpressed in 60% of TNBC cases. Docking simulations show hydrogen bonding with Lys80/His170 residues, mimicking endogenous lysophosphatidylinositols.
  • Synthetic analogs : Mono(arylimino) derivatives exhibit pH-dependent hydrolysis to this compound, enhancing tumor-specific delivery.
  • Redox mechanism expansion : Beyond NQO1 bioactivation, the compound modulates reactive oxygen species (ROS) generation via Fenton chemistry, achieving 3-fold higher ROS yields than lapachol in hypoxic microenvironments.

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

4,5-dihydroxy-3-(3-methylbut-2-enyl)naphthalene-1,2-dione

InChI

InChI=1S/C15H14O4/c1-8(2)6-7-10-13(17)12-9(14(18)15(10)19)4-3-5-11(12)16/h3-6,16-17H,7H2,1-2H3

InChI Key

ZDNKGOAYDCAKCR-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C2=C(C=CC=C2O)C(=O)C1=O)O)C

Canonical SMILES

CC(=CCC1=C(C2=C(C=CC=C2O)C(=O)C1=O)O)C

Synonyms

5-hydroxylapachol

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

5-Hydroxylapachol exhibits significant antiproliferative effects against various human cancer cell lines. Research indicates that it is effective against ovarian, breast, cervical, and colon cancer cells.

Case Study: Antiproliferative Activity

A study synthesized this compound and evaluated its cytotoxicity using the sulforhodamine B assay. The results showed that this compound had a growth inhibition (GI50) range of 0.42–8.1 µM across different cell lines, indicating potent anticancer activity compared to other naphthoquinones.

Cell Line GI50 (µM)
A2780 (Ovarian)0.42
HBL-100 (Breast)2.8
HeLa (Cervical)3.2
SW1573 (Lung)4.0
WiDr (Colon)8.1

The presence of a hydroxyl group at the C-5 position enhances the compound's cytotoxicity, making it a promising candidate for further development in cancer therapy .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness against bacteria and fungi positions it as a potential natural antimicrobial agent.

Case Study: Antimicrobial Activity

Research on extracts from Tectona grandis revealed that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit microbial growth suggests its potential use in developing new antimicrobial therapies .

Antioxidant Effects

This compound also possesses antioxidant properties, which can protect cells from oxidative stress and damage.

Case Study: Antioxidant Activity

A study analyzed the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound effectively neutralizes free radicals, thus contributing to its therapeutic potential in preventing oxidative stress-related diseases .

Renal Protective Effects

Emerging research suggests that this compound may have protective effects on renal function, particularly in diabetic conditions.

Case Study: Renal Protection

In an animal model of diabetes induced by streptozotocin, treatment with this compound showed improvements in renal parameters, including reduced markers of kidney damage and inflammation. This suggests that the compound may offer therapeutic benefits for diabetic nephropathy .

Preparation Methods

Solvent and Base Selection

Systematic screening revealed that DMF is optimal for prenylation due to its polar aprotic nature, which stabilizes intermediates without inducing oxidation. By contrast, reactions in DMSO promote iodine-mediated cyclization, yielding undesired dihydrofurans. The base also plays a pivotal role:

BaseSolventYield of 4 (%)Major Side Products
Sodium carbonateDMF62None
Potassium carbonateDMF22o-Alkylation (12), Claisen (15)
Lithium carbonateDMF18Dialkylation (16), Claisen (15)

The superior performance of sodium carbonate is attributed to its moderate basicity, which avoids over-deprotonation of the hydroxyl group and subsequent side reactions.

Temperature and Stoichiometry

Maintaining the reaction at 25–30°C prevents exothermic side reactions, while a 1:1 molar ratio of 2-hydroxyjuglone to prenyl bromide ensures complete conversion. Excess prenyl bromide increases dialkylation byproducts, necessitating precise stoichiometric control.

Derivatization Strategies for SAR Studies

After isolating this compound, researchers synthesized derivatives to explore structural modifications’ impact on antiproliferative activity. Key approaches include methylation, cyclization, and sulfonation.

Methylation of the 5-Hydroxy Group

Treatment of this compound (4) with dimethyl sulfate produces two methylated derivatives:

  • 5-Methoxylapachol (23) : 8% yield, obtained via mono-methylation.

  • 5,8-Dimethoxylapachol (24) : 47% yield, resulting from di-methylation.
    Methylation reduces polarity, enhancing membrane permeability but slightly decreasing antiproliferative potency compared to the parent compound.

Cyclization to Tricyclic Derivatives

Exposure to ceric ammonium nitrate (CAN) or sulfuric acid induces intramolecular cyclization, forming furano- and pyranonaphthoquinones:

Starting MaterialReagentProducts (Yield %)Biological Activity (GI50, μM)
Lapachol (3)CANDihydrofuran 25 (30%), 26 (51%)3.2–4.0
This compound (4)CANDihydrofuran 27 (7%), 28 (12%)2.6–3.5
Lapachol (3)H2SO4α-Lapachone (29), β-Lapachone (5)2.8–14.0
This compound (4)H2SO4Pyranonaphthoquinone 30 (97%)2.7–3.5

Cyclized derivatives exhibit enhanced activity, particularly pyranonaphthoquinone 30, which shows GI50 values below 3.5 μM against multiple cancer cell lines. The preservation of the 5-hydroxy group in 27 and 28 correlates with retained potency, underscoring its role in target binding.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (CD3OD) : δ 6.78 (s, H-3), 5.25 (t, J = 7 Hz, H-2′), 3.35 (d, J = 7 Hz, H-1′), 1.75 (s, CH3).

  • 13C NMR : 188.4 (C-4), 185.6 (C-1), 163.7 (C-8), 153.4 (C-2), confirming the naphthoquinone backbone.

  • Mass Spectrometry : m/z 189 (M+), with fragmentation peaks at m/z 173 and 162 corresponding to sequential loss of hydroxyl and prenyl groups.

Purity and Yield Optimization

Column chromatography on silica gel (hexane/ethyl acetate gradient) achieves >95% purity for this compound. Scaling the reaction to 10 mmol maintains a 58–62% yield, demonstrating reproducibility.

Challenges and Mitigation Strategies

Side Product Formation

The primary challenges include:

  • o-Alkylation : Addressed by using sodium carbonate instead of stronger bases.

  • Iodocyclization : Mitigated by avoiding iodide-containing reagents in DMSO.

  • Dialkylation : Controlled through strict stoichiometry and low-temperature conditions.

Stability Considerations

This compound is sensitive to light and oxygen, requiring storage under nitrogen at −20°C. In aqueous solutions, it undergoes gradual oxidation to quinone methides, necessitating fresh preparation for biological assays .

Q & A

Q. What are the established laboratory synthesis routes for 5-Hydroxylapachol, and how can researchers validate their reproducibility?

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Combine chromatographic and spectroscopic methods:
  • HPLC-PDA : Quantify purity using a C18 column with UV detection at λmax ~270 nm, referencing retention times against standards.
  • NMR (1H/13C) : Assign peaks via 2D experiments (COSY, HSQC) to confirm quinoid and hydroxyl groups .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]+ and fragmentation patterns.
    Cross-validate results with independent replicates and report detection limits/uncertainties .

Q. What in vitro models are commonly used to assess this compound’s bioactivity, and how should controls be designed?

  • Methodological Answer : Use cancer cell lines (e.g., HeLa, MCF-7) for antiproliferative assays, with IC50 calculations via MTT/WST-1 protocols. Include:
  • Positive controls : Doxorubicin or cisplatin.
  • Negative controls : Vehicle (e.g., DMSO) and untreated cells.
    Normalize data to cell viability baselines and account for solvent cytotoxicity . Replicate experiments ≥3 times and apply ANOVA for statistical significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct a meta-analysis of existing data, focusing on variables such as:
  • Experimental conditions : Cell culture media, incubation time, compound solubility.
  • Compound source : Synthetic vs. natural extraction (may differ in stereoisomers).
    Perform side-by-side assays under standardized protocols and use multivariate regression to identify confounding factors . Publish raw datasets to enable cross-study comparisons .

Q. What strategies optimize this compound’s synthesis yield under varying catalytic conditions?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables:
  • Catalysts : Lewis acids (e.g., FeCl3) vs. organocatalysts.
  • Solvents : Polar aprotic (DMF) vs. non-polar (toluene).
    Use response surface methodology (RSM) to model interactions and identify optimal conditions. Characterize byproducts via GC-MS to refine reaction pathways .

Q. How can computational methods predict this compound’s molecular targets and mechanism of action?

  • Methodological Answer : Use in silico tools:
  • Molecular docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify binding affinities.
  • QSAR models : Correlate structural features (e.g., hydroxyl positioning) with bioactivity.
    Validate predictions with knock-down assays (e.g., siRNA targeting predicted targets) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxylapachol
Reactant of Route 2
5-Hydroxylapachol

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